3-Methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
3-methyl-8-piperidin-1-yl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-15-8-7(9(17)14-11(15)18)12-10(13-8)16-5-3-2-4-6-16/h2-6H2,1H3,(H,12,13)(H,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQWDGNHLSCWAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves the reaction of 3-methylxanthine with piperidine under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Substituent Variations at Position 8
Position 8 modifications critically influence target selectivity, metabolic stability, and solubility.
Key Observations :
- Piperidinyl vs.
- Electron-Withdrawing Groups : Trifluoropropyl or cyclopropanecarbonyl groups enhance metabolic stability by resisting oxidative degradation .
- Aryloxy vs. Piperidinyl : Aryloxy substituents (e.g., pyridin-2-yloxy) abolish CNS activity in caffeine analogs, suggesting the piperidinyl group in the target compound may retain some CNS effects unless modified .
Substituent Variations at Position 7
Position 7 substitutions influence steric bulk and lipophilicity:
Key Observations :
- Unsubstituted vs. Benzyl Groups : The target compound’s lack of a 7-substituent may reduce steric hindrance, favoring interactions with flat binding sites compared to bulky benzyl derivatives .
- Solubility vs. Lipophilicity : Methoxyethyl groups at position 7 improve solubility, whereas phenylpropyl groups enhance membrane permeability .
Physicochemical and Pharmacokinetic Comparisons
Molecular Properties
Key Insights :
- The target compound’s lower molecular weight and LogP suggest favorable oral bioavailability compared to benzyl-substituted analogs.
- Linagliptin’s higher hydrogen bond capacity correlates with its strong DPP-4 inhibition .
Biological Activity
3-Methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, a purine derivative, has garnered attention in pharmacological research due to its various biological activities. This compound is structurally related to other biologically active purines and exhibits potential therapeutic effects, particularly in the areas of antimicrobial and anticancer activities.
- Molecular Formula : C15H23N5O2
- Molecular Weight : 305.382 g/mol
- IUPAC Name : 3-methyl-8-(piperidin-1-yl)-1H-purine-2,6-dione
- CAS Number : 941873-83-2
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of purine derivatives, including this compound. The compound has shown promising results against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Candida albicans | 3.125 - 100 mg/mL |
The compound demonstrated complete inhibition of S. aureus and E. coli growth within 8 hours of exposure .
Anticancer Activity
Research has also highlighted the anticancer potential of this purine derivative. In vitro studies have evaluated its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| MDA-MB-231 | 12.3 |
| MCF-7 | 11.8 |
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The biological activity of this compound is attributed to its structural similarity to nucleotides and its ability to interact with various biological targets:
- Inhibition of DNA/RNA synthesis : The compound may interfere with nucleic acid synthesis by mimicking natural substrates.
- Modulation of enzyme activity : It could act as an inhibitor or activator for specific enzymes involved in metabolic pathways.
Case Studies
A recent study published in a peer-reviewed journal focused on the synthesis and evaluation of this compound alongside other derivatives for their biological activities. The study reported that modifications in the piperidine ring significantly influenced the antimicrobial and anticancer efficacy of the derivatives tested .
Q & A
Basic: What are the key considerations for synthesizing 3-Methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione?
Answer:
Synthesis typically involves multi-step reactions starting with purine core formation, followed by regioselective substitutions. Key steps include:
- Purine ring construction via condensation of formamide with nitrogen-rich precursors (e.g., imidazole derivatives) under controlled temperatures (80–120°C) .
- Substitution reactions at the 8-position using piperidine derivatives, requiring polar aprotic solvents (e.g., DMF or DCM) and catalysts like K2CO3 to enhance nucleophilic displacement .
- Methylation at the 3-position using iodomethane or dimethyl sulfate under basic conditions .
Critical parameters include reaction time optimization (4–24 hours), inert atmospheres (N2), and purification via silica gel chromatography or HPLC to achieve >95% purity .
Advanced: How can researchers optimize the yield of this compound during synthesis?
Answer:
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates and reduce side reactions .
- Temperature control : Lower temperatures (0–25°C) during sensitive steps (e.g., acylations) minimize decomposition .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
- Stepwise monitoring : TLC or LC-MS tracking identifies incomplete reactions, enabling adjustments (e.g., excess reagent addition) .
Post-synthesis, recrystallization from ethanol/water mixtures improves crystallinity and purity .
Basic: What spectroscopic techniques are employed to characterize this compound?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms substitution patterns (e.g., piperidinyl protons at δ 1.5–3.0 ppm, methyl groups at δ 3.3–3.6 ppm) .
- IR spectroscopy : Identifies carbonyl stretches (~1700 cm<sup>-1</sup>) and amine/amide bonds (~3300 cm<sup>-1</sup>) .
- UV-vis : Detects π→π* transitions in the purine core (λmax ~260 nm) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 279–452) and purity (>98%) .
Advanced: How do structural modifications at the 7- and 8-positions influence enzyme inhibition efficacy?
Answer:
- 8-Position : Piperidinyl groups enhance steric bulk, increasing affinity for hydrophobic enzyme pockets (e.g., xanthine oxidase’s active site). Substituting with smaller groups (e.g., methylamino) reduces potency due to weaker van der Waals interactions .
- 7-Position : Bulky substituents (e.g., benzyl or phenoxyethyl) improve metabolic stability but may reduce solubility. For instance, 7-isopentyl analogs show prolonged half-lives in vitro .
- Rational design : Computational docking (e.g., AutoDock Vina) predicts binding modes, guiding substitutions to optimize hydrogen bonding and π-stacking with targets like adenosine deaminase .
Advanced: What strategies resolve contradictions in reported biological targets?
Answer:
Contradictions (e.g., conflicting enzyme inhibition data) can be addressed by:
- Comparative binding assays : Parallel testing against purified enzymes (e.g., xanthine oxidase vs. adenosine deaminase) under standardized conditions .
- Knockout/knockdown models : CRISPR-Cas9-edited cell lines validate target specificity (e.g., reduced cytotoxicity in ALDH1A1-deficient cells) .
- Computational validation : Molecular dynamics simulations (e.g., GROMACS) assess binding stability over time, resolving ambiguities from static docking studies .
Basic: What are potential biological targets based on structural analogs?
Answer:
Analog studies suggest targets include:
- Enzymes : Xanthine oxidase, adenosine deaminase, and aldehyde dehydrogenase (ALDH), due to purine scaffold similarity to endogenous substrates .
- Kinases : Mixed Lineage Kinase Domain-Like (MLKL) in necroptosis pathways, with sulfonyl-substituted analogs showing IC50 values <100 nM .
- GPCRs : Adenosine receptors (A2A), where piperidinyl groups mimic ribose moieties in adenosine .
Advanced: How to design analogs with improved pharmacokinetic properties?
Answer:
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or tertiary amines) at the 7-position, balancing logP values between 1–3 .
- Metabolic stability : Fluorine substitution at aromatic rings reduces CYP450-mediated oxidation .
- Bioavailability : Prodrug strategies (e.g., esterification of hydroxyl groups) improve oral absorption, as seen in injectable formulations with 97% relative bioavailability .
Basic: What are common degradation pathways, and how are they assessed?
Answer:
- Hydrolysis : Lactam ring opening under acidic/basic conditions, monitored by HPLC at accelerated stability conditions (40°C/75% RH) .
- Oxidation : Sulfur-containing analogs (e.g., methylthio groups) oxidize to sulfones, detected via TLC or NMR .
- Photodegradation : UV exposure induces ring cleavage, assessed by LC-MS under ICH Q1B guidelines .
Advanced: What computational methods predict interactions with novel targets?
Answer:
- Virtual screening : Libraries (e.g., ZINC15) filtered via Lipinski’s rules, followed by docking with Glide or Schrödinger .
- QSAR modeling : 2D/3D descriptors (e.g., topological polar surface area) correlate structural features with activity .
- Free energy calculations : MM-PBSA/GBSA quantify binding affinities, prioritizing high-scoring hits for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
